molecular formula C24H24N6O B2940781 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one CAS No. 1203124-59-7

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2940781
CAS No.: 1203124-59-7
M. Wt: 412.497
InChI Key: MHHVZJMYMHHLFC-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine moiety, with a 3,3-diphenylpropan-1-one substituent. The triazolopyridazine scaffold is known for its role in modulating protein-protein interactions, particularly in epigenetic targets like bromodomains . The diphenylpropan-1-one group introduces significant lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

3,3-diphenyl-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c31-24(17-21(19-7-3-1-4-8-19)20-9-5-2-6-10-20)29-15-13-28(14-16-29)23-12-11-22-26-25-18-30(22)27-23/h1-12,18,21H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHVZJMYMHHLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity against cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N6OC_{22}H_{24}N_{6}O with a molecular weight of approximately 392.47 g/mol. The structure comprises a triazolo-pyridazine moiety linked to a piperazine unit and a diphenylpropanone group. This unique combination is hypothesized to contribute to its biological activity.

PropertyValue
Molecular FormulaC22H24N6OC_{22}H_{24}N_{6}O
Molecular Weight392.47 g/mol
IUPAC NameThis compound

Research indicates that compounds containing triazole and pyridazine structures exhibit various biological activities. These include:

  • Anticancer Activity : The presence of the triazole ring is associated with the inhibition of certain cancer cell proliferation pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK/ERK .
  • Antimicrobial Properties : Triazole derivatives have demonstrated antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of compounds related to this compound against various cancer cell lines:

Table 1: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
1-(4-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-oneMCF-7<10
1-(4-methoxyphenyl)-3-(phenylthio)propan-1-oneMCF-7<20
1-(4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine derivativeHCT1166.2

These results indicate that derivatives of this compound exhibit significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

Case Studies

A notable study conducted on similar triazole derivatives highlighted their effectiveness in inducing apoptosis in cancer cells through caspase activation and mitochondrial dysfunction . The study utilized MTT assays to assess cell viability and demonstrated that the tested compounds significantly reduced cell proliferation compared to controls.

Another investigation focused on the antibacterial activity of triazole derivatives against pathogenic bacteria. Results indicated that certain derivatives exhibited potent activity comparable to traditional antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and reported activities of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one with related compounds:

Compound Name / ID Core Structure Key Substituents Target / Activity Potency (IC₅₀ or EC₅₀) References
This compound [1,2,4]Triazolo[4,3-b]pyridazine 3,3-Diphenylpropan-1-one Underexplored; hypothesized to interact with bromodomains or kinases N/A
AZD5153 [1,2,4]Triazolo[4,3-b]pyridazine 3-Methoxy group, bivalent piperazine-piperidine BET bromodomains (BRD4), c-Myc downregulation, tumor growth inhibition BRD4: <10 nM
Compound 2 () [1,2,4]Triazolo[4,3-b]pyridazine 4-(2-Phenyl-ethenesulfonyl)-piperazine Caspase 8 activation, TRAIL-induced apoptosis in cancer cells EC₅₀: ~40 μM
3(b)-3(f) () Imidazo[1,2-b]pyridazine Trifluoromethyl, dichlorophenyl, or aryl groups Antifungal, kinase inhibition (hypothesized) N/A
N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide [1,2,4]Triazolo[4,3-b]pyridazine 3-Chlorophenyl, carboxamide BRD4 bromodomain (crystal structure confirmed) BRD4: ~100 nM

Key Findings

AZD5153: A bivalent BET inhibitor optimized for BRD4 binding, with a methoxy group enhancing solubility and piperazine-piperidine linkage enabling dual bromodomain engagement. It exhibits nanomolar potency (IC₅₀ <10 nM) and in vivo efficacy in xenograft models . In contrast, the diphenylpropan-1-one substituent in the target compound likely reduces solubility but may improve blood-brain barrier penetration.

Compound 2 (): Shares the triazolopyridazine-piperazine core but replaces diphenylpropanone with a phenyl-ethenesulfonyl group. This compound potentiates TRAIL-induced apoptosis at micromolar concentrations (EC₅₀ ~40 μM), suggesting that bulky hydrophobic groups (e.g., diphenylpropanone) might sterically hinder caspase activation pathways .

Imidazo[1,2-b]pyridazine Derivatives () : While structurally distinct, these compounds highlight the importance of substituents on piperazine-linked heterocycles. For example, trifluoromethyl groups (3b, 3c) enhance metabolic stability, whereas dichlorophenyl groups (3f) may improve target selectivity for kinases or epigenetic readers .

BRD4 Inhibitors (): The chlorophenyl-carboxamide analog demonstrates that minor modifications to the triazolopyridazine-piperazine scaffold significantly alter bromodomain affinity. The diphenylpropanone group in the target compound may sterically clash with BRD4’s acetyl-lysine binding pocket, reducing potency compared to AZD5153 .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The diphenylpropanone group increases logP compared to AZD5153 (predicted logP >5 vs.
  • Metabolic Stability: Piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) resist CYP450 oxidation better than diphenylpropanone, which may undergo hepatic glucuronidation .
  • Target Selectivity: Bivalent compounds like AZD5153 achieve higher selectivity for BET proteins, whereas monovalent analogs (e.g., the target compound) may exhibit off-target kinase or GPCR activity .

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